molecular formula C15H13N3O6S B4562784 methyl 4-{2-[(4-nitrophenyl)sulfonyl]carbonohydrazonoyl}benzoate

methyl 4-{2-[(4-nitrophenyl)sulfonyl]carbonohydrazonoyl}benzoate

Cat. No.: B4562784
M. Wt: 363.3 g/mol
InChI Key: STXMEMFKHDIEQY-MHWRWJLKSA-N
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Description

Methyl 4-{2-[(4-nitrophenyl)sulfonyl]carbonohydrazonoyl}benzoate is a useful research compound. Its molecular formula is C15H13N3O6S and its molecular weight is 363.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.05250632 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Interactions

The study of molecular structures and interactions is crucial in understanding the physical and chemical properties of compounds. For instance, intramolecular sulfur(IV)-oxygen interactions in sulfides and sulfilimines, including those related to the compound of interest, have been explored through X-ray studies. These interactions are vital for determining molecular conformations and properties (Kucsman et al., 1984; Kucsman et al., 1986).

Electrophilic and Nucleophilic Properties

The electrophilic and nucleophilic properties of sulfones and related compounds have been investigated, revealing insights into their reactivity and potential in synthetic applications. Research shows that electrogenerated radical anions of certain sulfones do not undergo classic two-electron cleavage, indicating unique reactivity patterns that could be harnessed in synthetic chemistry (Pilard et al., 2001).

Materials Science Applications

Compounds with nitrophenyl groups have been studied for their potential applications in materials science, particularly in optical storage and as precursors for high-refractive-index polymers. The cooperative motion of polar side groups in amorphous polymers, including those containing nitrophenyl units, highlights the potential of these materials in optical storage technologies (Meng et al., 1996).

Antioxidant Activity

The antioxidant activity of ketone derivatives of gallic hydrazide derived Schiff bases, which share structural similarities with the compound of interest, has been synthesized and evaluated. These studies are crucial for understanding the biological activities and potential therapeutic applications of these compounds (Dighade & Parikh, 2017).

Pesticidal Activity

Derivatives of phenyl tribromomethyl sulfone, which are structurally related to the target compound, have been synthesized and evaluated for their potential pesticidal activity. This research contributes to the development of novel compounds for agricultural applications (Borys et al., 2012).

Properties

IUPAC Name

methyl 4-[(E)-[(4-nitrophenyl)sulfonylhydrazinylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O6S/c1-24-15(19)12-4-2-11(3-5-12)10-16-17-25(22,23)14-8-6-13(7-9-14)18(20)21/h2-10,17H,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXMEMFKHDIEQY-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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